(3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol

Beschreibung

Eigenschaften

IUPAC Name |

[3-(2-methylimidazol-1-yl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-9-12-5-6-13(9)11-4-2-3-10(7-11)8-14/h2-7,14H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFGVBPICTGIJJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=CC=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501256508 | |

| Record name | 3-(2-Methyl-1H-imidazol-1-yl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501256508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167758-86-3 | |

| Record name | 3-(2-Methyl-1H-imidazol-1-yl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167758-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Methyl-1H-imidazol-1-yl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501256508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol

Foreword: The Imperative of Unambiguous Characterization

In the landscape of pharmaceutical development and fine chemical synthesis, the molecule (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol serves as a critical intermediate and building block. Its unique architecture, combining a substituted benzyl alcohol with a 2-methylimidazole moiety, makes it a valuable precursor for a range of bioactive compounds and functional materials.[1][2] The absolute certainty of its chemical structure is not merely an academic exercise; it is the bedrock upon which process safety, product efficacy, and regulatory compliance are built. This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this target molecule, grounded in the principles of analytical chemistry and field-proven methodologies. We will not only outline the steps but also delve into the scientific rationale behind each experimental choice, ensuring a self-validating and robust analytical workflow.

Foundational Molecular Profile

Before embarking on spectroscopic analysis, a foundational understanding of the molecule's basic properties is essential. This data provides the initial parameters for setting up analytical experiments and interpreting the resulting data.

Table 1: Physicochemical Properties of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O | [3] |

| Molecular Weight | 188.23 g/mol | [3] |

| Appearance | Solid | [3] |

| InChI Key | KFGVBPICTGIJJP-UHFFFAOYSA-N | [3] |

| SMILES String | CC1=NC=CN1C2=CC=CC(CO)=C2 | [3] |

Contextual Synthesis: Understanding the Origin

The analytical strategy for structure elucidation is significantly enhanced by understanding the molecule's synthetic pathway. A common and efficient route involves the N-arylation of 2-methylimidazole. This is often achieved through a palladium or copper-catalyzed cross-coupling reaction with a suitably protected or functionalized 3-bromobenzyl derivative.[4][5][6][7] For instance, coupling 2-methylimidazole with 3-bromobenzyl alcohol directly or with 3-bromobenzaldehyde followed by reduction would yield the target compound.

This context is vital for two reasons:

-

Anticipating Impurities: Knowledge of precursors (e.g., 2-methylimidazole, 3-bromobenzyl alcohol) and potential side-products (e.g., regioisomers, over-arylated products) allows the analyst to specifically look for their signatures in the spectroscopic data.

-

Validating Connectivity: The synthesis informs the expected connectivity, particularly the crucial N-C bond between the imidazole nitrogen (N1) and the phenyl ring. Our analytical goal is to prove this specific linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. We employ both ¹H and ¹³C NMR to create a detailed "blueprint" of the atomic arrangement.

Rationale and Causality

We choose NMR as our primary technique because it provides unambiguous evidence of the number and type of protons and carbons, their immediate electronic environments, and, critically, their connectivity through scalar coupling (J-coupling). For a molecule with multiple aromatic protons and distinct functional groups like this one, 2D NMR experiments such as COSY and HSQC are invaluable for assembling the structural puzzle.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the purified solid sample.

-

Solvent Selection: Dissolve the sample in 0.6 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the polar compound and its residual water peak does not typically obscure key signals. Other options include chloroform-d (CDCl₃) or methanol-d₄.[8]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set a spectral width of approximately 16 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C{¹H} NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set a spectral width of approximately 220 ppm.

-

A greater number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) using appropriate software (e.g., Mnova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

Expected Data and Interpretation

The following tables summarize the predicted chemical shifts and assignments based on the known effects of the substituent groups.

Table 2: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.6-7.8 | m | 2H | Ar-H | Protons on the phenyl ring, complex splitting due to multiple couplings. |

| ~7.4-7.5 | m | 2H | Ar-H | Protons on the phenyl ring. |

| ~7.30 | d | 1H | Imidazole-H | Imidazole ring proton, likely a doublet. |

| ~6.95 | d | 1H | Imidazole-H | Imidazole ring proton, coupled to the other imidazole proton. |

| ~5.35 | t | 1H | -CH ₂OH | Hydroxyl proton, coupling to the adjacent CH₂ protons (may appear as a broad singlet). |

| ~4.60 | d | 2H | -CH ₂OH | Methylene protons of the benzyl alcohol group, coupled to the OH proton. |

| ~2.35 | s | 3H | -CH ₃ | Methyl group on the imidazole ring, appears as a singlet. |

Table 3: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~145.5 | Imidazole C 2 | Carbon atom between the two nitrogen atoms in the imidazole ring. |

| ~142.1 | Ar-C | Aromatic carbon attached to the -CH₂OH group. |

| ~137.8 | Ar-C | Aromatic carbon attached to the imidazole ring. |

| ~129.5 | Ar-C H | Aromatic methine carbon. |

| ~128.8 | Imidazole C H | Imidazole ring methine carbon. |

| ~122.3 | Imidazole C H | Imidazole ring methine carbon. |

| ~121.0 | Ar-C H | Aromatic methine carbon. |

| ~120.5 | Ar-C H | Aromatic methine carbon. |

| ~62.5 | -C H₂OH | Methylene carbon of the benzyl alcohol. |

| ~13.8 | -C H₃ | Methyl carbon on the imidazole ring. |

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the exact molecular weight of the compound and offers crucial structural clues through the analysis of its fragmentation patterns.

Rationale and Causality

The choice of ionization technique is critical. Electrospray Ionization (ESI) is a "soft" technique ideal for confirming the molecular weight by observing the protonated molecule [M+H]⁺. Electron Ionization (EI) is a "harder" technique that induces fragmentation, providing a unique fingerprint that helps piece together the molecule's structure. The combination of both provides a self-validating dataset.

Experimental Protocol: High-Resolution MS (ESI) and GC-MS (EI)

-

ESI-MS (for accurate mass):

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infuse the solution directly into a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Acquire data in positive ion mode to observe the [M+H]⁺ adduct.

-

-

EI-MS (for fragmentation):

-

Prepare a more dilute solution (~0.1 mg/mL) in a volatile solvent like ethyl acetate.

-

Inject the sample into a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

The GC will separate the compound from any volatile impurities before it enters the EI source.

-

Acquire a mass spectrum over a range of m/z 50-300.

-

Expected Data and Interpretation

Table 4: Predicted Mass Spectrometry Data

| m/z Value | Ion Identity | Rationale / Fragmentation Pathway |

| 189.1028 | [M+H]⁺ | Protonated molecular ion (calculated for C₁₁H₁₃N₂O⁺). Confirms molecular formula. |

| 188 | [M]⁺ | Molecular ion peak observed in EI-MS. |

| 170 | [M - H₂O]⁺ | Loss of a water molecule from the alcohol. |

| 157 | [M - CH₂OH]⁺ | Benzylic cleavage, loss of the hydroxymethyl radical. This is a very common and indicative fragmentation for benzyl alcohols.[9] |

| 82 | [C₄H₆N₂]⁺ | Fragment corresponding to the 2-methylimidazole cation. |

The fragmentation pattern provides strong evidence for the presence of both the benzyl alcohol and 2-methylimidazole moieties.

Caption: Key EI-MS fragmentation pathways for the target molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Rationale and Causality

While NMR and MS provide the core structure, FTIR serves as a crucial confirmatory tool. We use it to quickly verify the presence of the key hydroxyl (-OH) group from the alcohol and the characteristic vibrations of the aromatic and imidazole rings. The absence of other functional groups (e.g., a carbonyl C=O at ~1700 cm⁻¹) is equally important, confirming the completeness of the synthesis (e.g., reduction of a precursor aldehyde).[10]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or germanium).

-

Background Collection: Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

-

Sample Spectrum Collection: Apply pressure to ensure good contact between the sample and the crystal, then collect the sample spectrum.

-

Data Analysis: The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Expected Data and Interpretation

Table 5: Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3200-3600 | Broad, Strong | O-H Stretch | Alcohol (-OH) |

| 3100-3150 | Medium | C-H Stretch | Aromatic & Imidazole C-H |

| 2850-2980 | Medium-Weak | C-H Stretch | Aliphatic (CH₃, CH₂) |

| 1580-1610 | Medium-Strong | C=N & C=C Stretch | Imidazole & Phenyl Rings[11] |

| 1450-1500 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1050-1150 | Strong | C-O Stretch | Primary Alcohol[12][13] |

Integrated Analytical Workflow: A Triangulation Approach

No single technique provides the complete picture. The power of modern structure elucidation lies in integrating data from orthogonal techniques to build an unassailable case for the proposed structure.

Caption: Integrated workflow for structure elucidation.

This workflow demonstrates our self-validating system. The molecular formula from HRMS provides the list of "parts" (11 carbons, 12 hydrogens, etc.). FTIR confirms the presence of the key functional groups. NMR then assembles these parts into a definitive connectivity map. The fragmentation pattern from EI-MS must be explainable by the structure proposed from NMR. When all data sets converge on a single, consistent structure, the elucidation is complete and trustworthy.

Definitive Confirmation: Single-Crystal X-ray Crystallography

For novel compounds or in cases requiring the highest level of certainty (e.g., regulatory filings), single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure. It generates a 3D model of the molecule as it exists in the crystal lattice.

Protocol: Crystallization and Data Collection

-

Crystal Growth: Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., acetonitrile, ethyl acetate). Employ a slow evaporation or solvent/anti-solvent diffusion technique (e.g., layering hexane over the solution) to grow single crystals of sufficient quality.

-

Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in a stream of cold nitrogen gas (e.g., 100 K) on an X-ray diffractometer. Collect diffraction data by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions.[14]

The resulting crystallographic information file (CIF) is the gold-standard proof of the molecule's three-dimensional structure.

Conclusion

The structure elucidation of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol is a systematic process that relies on the synergistic application of modern analytical techniques. By integrating high-resolution mass spectrometry, comprehensive one- and two-dimensional NMR spectroscopy, and confirmatory FTIR analysis, we can establish a robust and scientifically sound structural assignment. This multi-faceted approach, guided by an understanding of the compound's synthetic origin, ensures the highest degree of confidence, meeting the rigorous standards of the research, development, and pharmaceutical industries.

References

- This reference is not used in the text.

-

MySkinRecipes. 3-[(1h-imidazol-1-yl)methyl]phenylmethanol. Available at: [Link]

-

ResearchGate. The Fourier transform infrared (FTIR) spectra of 1‐benzylimidazole.... Available at: [Link]

-

National Institutes of Health. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Available at: [Link]

- This reference is not used in the text.

-

PubMed. Determination of the adulteration of benzyl alcohol and dipropylene glycol in sage, mint, and oregano essential oils belonging to the Lamiaceae Family by FTIR using Chemometry and 2D-COS. Available at: [Link]

- This reference is not used in the text.

-

ResearchGate. (PDF) 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol. Available at: [Link]

-

ACS Publications. Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles | The Journal of Organic Chemistry. Available at: [Link]

- This reference is not used in the text.

- This reference is not used in the text.

- This reference is not used in the text.

-

Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Available at: [Link]

- This reference is not used in the text.

- This reference is not used in the text.

- This reference is not used in the text.

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

-

ResearchGate. FTIR spectra of corresponding products for each alcohol: (a)... | Download Scientific Diagram. Available at: [Link]

- This reference is not used in the text.

-

Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. Available at: [Link]

- This reference is not used in the text.

- This reference is not used in the text.

- This reference is not used in the text.

-

ResearchGate. N‐Arylation of Imidazoles: An Overview | Request PDF. Available at: [Link]

-

Ataman Kimya. PHENYLMETHANOL. Available at: [Link]

-

NIST WebBook. Benzyl alcohol. Available at: [Link]

- This reference is not used in the text.

-

Agilent. A Comprehensive Guide to FTIR Analysis. Available at: [Link]

- This reference is not used in the text.

- This reference is not used in the text.

- This reference is not used in the text.

Sources

- 1. 3-[(1h-imidazol-1-yl)methyl]phenylmethanol [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol | Sigma-Aldrich [sigmaaldrich.com]

- 4. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. biomedres.us [biomedres.us]

- 7. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. Benzyl alcohol [webbook.nist.gov]

- 10. agilent.com [agilent.com]

- 11. researchgate.net [researchgate.net]

- 12. Determination of the adulteration of benzyl alcohol and dipropylene glycol in sage, mint, and oregano essential oils belonging to the Lamiaceae Family by FTIR using Chemometry and 2D-COS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

(3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol molecular weight and formula

An In-Depth Technical Guide to (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol

Authored by: Dr. Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol, a heterocyclic compound of interest in medicinal chemistry and materials science. The guide details its fundamental physicochemical properties, outlines a probable synthetic route with a step-by-step protocol, and discusses methods for its characterization. Furthermore, it explores the potential applications of this molecule, drawing parallels with structurally related imidazole derivatives that have shown significant biological activity. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction to (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol

(3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol belongs to the vast family of imidazole-containing heterocyclic compounds. The imidazole moiety is a critical pharmacophore found in numerous natural products and synthetic drugs due to its ability to engage in various biological interactions, including hydrogen bonding and metal coordination. The presence of the 2-methyl group on the imidazole ring and the hydroxymethyl (methanol) group on the phenyl ring provides specific steric and electronic properties that can influence its biological activity and physical characteristics.

Imidazole derivatives are known to exhibit a wide range of pharmacological effects, including antifungal, anticancer, anti-inflammatory, and antiviral activities. The structural motif of a phenyl ring linked to an imidazole is a common feature in many active pharmaceutical ingredients. Therefore, (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol represents a valuable building block for the synthesis of novel therapeutic agents.

Physicochemical Properties

The fundamental properties of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol are summarized in the table below. These have been determined based on its chemical structure.

| Property | Value |

| Molecular Formula | C₁₁H₁₂N₂O |

| Molecular Weight | 188.23 g/mol |

| IUPAC Name | (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol |

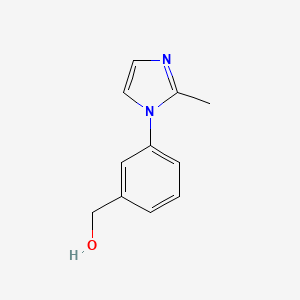

Below is a 2D representation of the molecular structure.

Caption: 2D Structure of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol.

Synthesis and Purification

The synthesis of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol can be approached through several established organic chemistry methodologies. A plausible and efficient route involves a two-step process starting from 3-aminobenzyl alcohol and proceeding through a cyclization reaction to form the imidazole ring.

Proposed Synthetic Pathway:

Caption: Proposed synthetic workflow for (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol.

Experimental Protocol:

Step 1: Synthesis of N-(3-(hydroxymethyl)phenyl)acetamide

-

In a round-bottom flask, dissolve 3-aminobenzyl alcohol in a suitable solvent such as dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add an acetylating agent, like acetic anhydride, dropwise while stirring.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the crude acetamide intermediate.

Step 2: Synthesis of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol

-

The crude N-(3-(hydroxymethyl)phenyl)acetamide is then subjected to conditions for imidazole synthesis, such as the Radziszewski reaction.

-

This typically involves reacting the acetamide with a dicarbonyl compound (like glyoxal) and a source of ammonia.

-

The reaction mixture is heated for a specified period.

-

Upon completion, the reaction is worked up by neutralization and extraction.

Step 3: Purification

-

The crude final product is purified using column chromatography on silica gel.

-

A gradient of solvents, for example, ethyl acetate in hexane, is used to elute the pure compound.

-

Fractions containing the desired product are combined and the solvent is evaporated to yield pure (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol.

Characterization

To confirm the identity and purity of the synthesized (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol, a suite of analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic peaks for the aromatic protons, the methylene protons of the methanol group, the methyl group on the imidazole ring, and the protons of the imidazole ring itself. The integration of these peaks will correspond to the number of protons in each environment.

-

¹³C NMR will show distinct signals for each unique carbon atom in the molecule.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing a highly accurate mass-to-charge ratio that corresponds to C₁₁H₁₂N₂O.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will display characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic and alkyl groups, and C=N and C=C stretching vibrations from the imidazole and phenyl rings.

-

Potential Applications in Research and Drug Development

While specific biological data for (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol is not widely published, the imidazole scaffold is of great interest in drug discovery.

-

Anticancer Agents: Many imidazole-containing compounds have been investigated as potential anticancer drugs. They can act as inhibitors of key enzymes in cancer signaling pathways, such as kinases or topoisomerases.[1] The specific substitution pattern of this molecule could offer novel interactions with therapeutic targets.

-

Antifungal and Antimicrobial Agents: The imidazole ring is a core component of many successful antifungal drugs (e.g., ketoconazole, miconazole).[2] These drugs often function by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. This compound could serve as a starting point for the development of new antifungal agents.

-

Enzyme Inhibition: The nitrogen atoms in the imidazole ring can coordinate with metal ions in the active sites of metalloenzymes, leading to their inhibition. This makes imidazole derivatives attractive candidates for targeting a wide range of enzymes involved in disease.

Potential Mechanism of Action (Example: Kinase Inhibition):

Caption: Hypothetical inhibition of a protein kinase by the title compound.

Conclusion

(3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol is a structurally interesting heterocyclic compound with a molecular formula of C₁₁H₁₂N₂O and a molecular weight of 188.23 g/mol . Its synthesis is achievable through standard organic chemistry techniques, and its structure can be unequivocally confirmed by modern analytical methods. Given the broad spectrum of biological activities associated with imidazole derivatives, this molecule represents a promising scaffold for further investigation and development in medicinal chemistry and related fields.

References

-

Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. ResearchGate. Available from: [Link]

-

Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central. Available from: [Link]

-

3-[(1h-imidazol-1-yl)methyl]phenylmethanol. MySkinRecipes. Available from: [Link]

Sources

A Guide to the Physical Characterization of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol for Pharmaceutical Development

This document provides a comprehensive technical framework for the physical and chemical characterization of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Given that this specific compound is a niche intermediate, detailed experimental data is not widely published. Therefore, this guide adopts the perspective of a senior scientist outlining a robust, self-validating workflow to definitively characterize the molecule for research and development purposes.

The imidazole moiety is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Compounds like (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol serve as crucial intermediates in the synthesis of novel therapeutic agents, from antifungal and antiviral candidates to kinase inhibitors.[2] A thorough understanding of its physical properties is a non-negotiable prerequisite for its effective use, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability of the final active pharmaceutical ingredient (API).[3]

Compound Identification and Molecular Structure

The foundational step in any characterization is confirming the identity of the material. The structural attributes of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol have been established and are summarized below.

| Identifier | Data | Source |

| IUPAC Name | (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol | - |

| Molecular Formula | C₁₁H₁₂N₂O | [4] |

| Molecular Weight | 188.23 g/mol | [4] |

| Physical Form | Solid | [4] |

| MDL Number | MFCD11870095 | [4] |

| PubChem Substance ID | 329796972 | [4] |

| SMILES | CC1=NC=CN1C2=CC=CC(CO)=C2 | [4] |

| InChI Key | KFGVBPICTGIJJP-UHFFFAOYSA-N | [4] |

Proposed Workflow for Comprehensive Physical Characterization

A logical, stepwise approach is critical to efficiently and accurately characterize a novel or sparsely documented compound. The following workflow ensures that fundamental properties are established before proceeding to more complex analyses. This hierarchical process is designed to be self-validating, where data from one step informs the next.

Caption: A logical workflow for the physical characterization of a new chemical entity.

Thermal Analysis: Melting Point Determination

Expert Rationale: The melting point is more than a simple physical constant; it is a critical indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, whereas a broad and depressed melting range suggests the presence of impurities.[5] This parameter is fundamental for quality control and serves as a preliminary confirmation of the compound's identity.

Protocol for Capillary Melting Point Determination

This protocol describes the standard method using a digital melting point apparatus.

-

Sample Preparation:

-

Place a small amount (10-20 mg) of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol onto a clean, dry watch glass or porous plate.

-

Finely powder the solid using a spatula to ensure uniform packing.[6]

-

-

Capillary Tube Loading:

-

Take a capillary tube sealed at one end. Press the open end into the powdered sample. A small amount of solid will enter the tube.

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end.[7]

-

Repeat until a packed column of 2-3 mm in height is achieved. An optimal sample height is crucial for an accurate reading.

-

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Preliminary Scan (Optional but Recommended): Heat the sample at a fast rate (e.g., 10-20°C/min) to quickly determine an approximate melting range. This saves time during the precise measurement.[5]

-

Accurate Measurement: Using a fresh sample, heat rapidly to about 20°C below the approximate melting point found in the preliminary scan.

-

Decrease the heating rate to 1-2°C per minute. A slow heating rate near the melting point is essential for the thermometer reading to accurately reflect the sample temperature at equilibrium.

-

Record the temperature at which the first droplet of liquid appears (T₁).

-

Continue heating slowly and record the temperature at which the last crystal melts completely (T₂).

-

The melting point is reported as the range T₁ - T₂.

-

Solubility Profiling

Expert Rationale: Solubility is a critical physicochemical parameter in drug development, directly impacting formulation design, administration routes, and bioavailability.[3] For an intermediate like (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol, solubility data in various organic solvents is vital for designing purification (e.g., recrystallization) and reaction conditions. Aqueous solubility across a pH range is crucial if the molecule is a late-stage intermediate or a final API.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility, ensuring the solution has reached saturation.

-

System Preparation:

-

Prepare a series of vials with a fixed volume (e.g., 2 mL) of selected solvents. Recommended solvents include:

-

Aqueous: Purified Water, pH 1.2 HCl buffer, pH 4.5 Acetate buffer, pH 6.8 Phosphate buffer.

-

Organic: Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane.

-

-

Label each vial clearly.

-

-

Execution:

-

Add an excess amount of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol to each vial. The key is to ensure that solid material remains undissolved at the end of the experiment, confirming saturation.

-

Seal the vials and place them in an orbital shaker or rotator set to a constant temperature, typically 37 ± 1 °C for biopharmaceutical relevance.

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal duration.

-

-

Sample Analysis:

-

After agitation, allow the vials to stand, letting the excess solid settle.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE or PVDF) to remove all undissolved particles.

-

Dilute the filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Spectroscopic and Structural Confirmation

Expert Rationale: While thermal and solubility data provide important physical information, they do not definitively prove the molecular structure. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable for unambiguously confirming the chemical structure by mapping the carbon-hydrogen framework.

Protocol for ¹H and ¹³C NMR Sample Preparation and Analysis

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Methanol-d₄). The choice of solvent depends on the compound's solubility and the need to avoid overlapping solvent and analyte signals.

-

Ensure the sample is fully dissolved. Gentle vortexing may be required.

-

If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

The instrument will perform locking (using the deuterium signal of the solvent) and shimming (optimizing magnetic field homogeneity).

-

Acquire the ¹H NMR spectrum. Key expected signals for (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol would include:

-

A singlet for the methyl group (-CH₃) on the imidazole ring.

-

Singlets or doublets for the two protons on the imidazole ring.

-

A multiplet pattern in the aromatic region for the four protons on the phenyl ring.

-

A singlet for the methylene protons (-CH₂OH).

-

A broad singlet for the hydroxyl proton (-OH), which may exchange with residual water in the solvent.

-

-

Acquire the ¹³C NMR spectrum. This will provide a count of unique carbon atoms and information about their chemical environment, confirming the carbon skeleton of the molecule.

-

References

-

MySkinRecipes. 3-[(1h-imidazol-1-yl)methyl]phenylmethanol. [Online] Available at: [Link]

-

Shelar Uttam B., et al. (2014). Chemical and Pharmacological Properties of Imidazoles. Ijppr.Human, Vol. 1 (3): 12-18. [Online] Available at: [Link]

-

Chemsrc. CAS#:23996-12-5 | 3-(2-Phenyl-1H-imidazol-1-yl)propanenitrile. [Online] Available at: [Link]

-

Bhatnagar, A., et al. (2011). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Rasayan J. Chem. [Online] Available at: [Link]

-

Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. InterConf. [Online] Available at: [Link]

-

Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Online] Available at: [Link]

-

Unknown. Experiment-1 Aim - To determine the melting point of given solid substance. [Online] Available at: [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Online] Available at: [Link]

-

Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Online] Available at: [Link]

-

Taylor, R. D., et al. (2014). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. [Online] Available at: [Link]

-

Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Online] Available at: [Link]

-

Unknown. (2021). experiment (1) determination of melting points. [Online] Available at: [Link]

-

Dahan, A., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences. [Online] Available at: [Link]

-

Li, Y., et al. (2024). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. RSC Medicinal Chemistry. [Online] Available at: [Link]

-

World Health Organization (WHO). Annex 4: Guidance on equilibrium solubility studies. [Online] Available at: [Link]

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Online] Available at: [Link]

-

Wikipedia. Imidazole. [Online] Available at: [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Online] Available at: [Link]

-

Minds@UW. 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone. [Online] Available at: [Link]

-

University of Calgary. Melting point determination. [Online] Available at: [Link]

-

Abrahamsson, B. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Online] Available at: [Link]

-

Western University. NMR SAMPLE PREPARATION. JB Stothers NMR Facility. [Online] Available at: [Link]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. [Online] Available at: [Link]

-

National Taiwan University. Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. [Online] Available at: [Link]

-

Davit, B., et al. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Online] Available at: [Link]

Sources

- 1. 3-[(1h-imidazol-1-yl)methyl]phenylmethanol [myskinrecipes.com]

- 2. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 6. PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scs.illinois.edu [scs.illinois.edu]

In-Depth Technical Guide to the Solubility of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of pharmaceutical development, the aqueous solubility of a drug candidate is a paramount physicochemical property that dictates its therapeutic potential. Poor solubility can severely impede a compound's absorption and bioavailability, leading to suboptimal efficacy and potential downstream development challenges. This guide provides a comprehensive technical overview of the solubility of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol , a heterocyclic compound of interest in medicinal chemistry. As a Senior Application Scientist, the following sections will delve into the theoretical underpinnings of this molecule's solubility, present detailed experimental protocols for its determination, and offer computationally predicted solubility data to guide your research and development efforts.

Physicochemical Properties of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol

A thorough understanding of a compound's fundamental physicochemical properties is the bedrock of any solubility investigation. These parameters influence its behavior in various solvent systems and provide insights into its potential interactions at a molecular level.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O | |

| Molecular Weight | 188.23 g/mol | |

| Appearance | Solid (predicted) | |

| InChI Key | KFGVBPICTGIJJP-UHFFFAOYSA-N | |

| SMILES | CC1=NC=CN1C2=CC=CC(CO)=C2 |

Chemical Structure

Spectral Data Analysis of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol: A Technical Guide

Introduction

(3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol is a heterocyclic compound of interest in medicinal chemistry and materials science due to the versatile nature of the imidazole moiety.[1] The presence of a reactive hydroxyl group and the coordination potential of the imidazole ring make it a valuable building block for the synthesis of more complex molecules. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide leverages established spectral data from its constituent substructures—2-methylimidazole and 3-substituted benzyl alcohol—to provide a robust, predictive analysis. This approach, grounded in fundamental principles of spectroscopy, offers researchers a reliable framework for the characterization of this and structurally related compounds.

Molecular Structure and Substructure Analysis

The key to interpreting the spectral data of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol lies in dissecting its molecular structure into its primary components: the 2-methylimidazole ring and the 3-substituted phenylmethanol group. Each of these substructures contributes distinct and predictable signals in the various spectroscopic techniques.

Figure 1: Molecular Structure of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol are detailed below.

¹H NMR Spectroscopy

Experimental Protocol:

A standard ¹H NMR spectrum would be acquired on a 400 MHz or 500 MHz spectrometer. A sample of approximately 5-10 mg of the compound would be dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The spectrum would be recorded at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5-7.3 | m | 4H | Ar-H | The four protons on the phenyl ring are expected to appear as a complex multiplet in this region. |

| ~7.1 | s | 1H | Imidazole-H | The proton on the imidazole ring is anticipated to be a singlet. |

| ~6.9 | s | 1H | Imidazole-H | The other proton on the imidazole ring will also likely be a singlet. |

| ~4.7 | s | 2H | -CH₂OH | The benzylic protons of the methanol group are expected to be a singlet. |

| ~2.4 | s | 3H | -CH₃ | The methyl protons on the imidazole ring will appear as a sharp singlet. |

| ~2.0 | br s | 1H | -OH | The hydroxyl proton signal is often broad and its chemical shift can vary with concentration and temperature. |

Expert Interpretation:

The ¹H NMR spectrum is expected to be highly informative. The aromatic region will likely show a complex pattern due to the meta-substitution on the phenyl ring. The two imidazole protons will appear as distinct singlets, providing clear evidence for the presence of this heterocyclic ring. The benzylic protons of the methanol group and the methyl protons of the imidazole ring are both expected to be sharp singlets, further confirming the structure. The hydroxyl proton signal may be broad and its position can be confirmed by D₂O exchange, where the peak would disappear.

¹³C NMR Spectroscopy

Experimental Protocol:

A ¹³C NMR spectrum would be acquired on the same spectrometer as the ¹H NMR, typically at a frequency of 100 or 125 MHz. A more concentrated sample (20-50 mg) in the same deuterated solvent would be used. A proton-decoupled sequence would be employed to simplify the spectrum to a series of singlets for each unique carbon atom.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~145.0 | Imidazole-C | Quaternary carbon of the imidazole ring. |

| ~140.0 | Ar-C | Quaternary aromatic carbon attached to the imidazole. |

| ~138.0 | Ar-C | Quaternary aromatic carbon attached to the methanol group. |

| ~129.0 | Ar-CH | Aromatic CH carbon. |

| ~128.0 | Ar-CH | Aromatic CH carbon. |

| ~127.0 | Ar-CH | Aromatic CH carbon. |

| ~125.0 | Ar-CH | Aromatic CH carbon. |

| ~122.0 | Imidazole-CH | CH carbon of the imidazole ring. |

| ~120.0 | Imidazole-CH | CH carbon of the imidazole ring. |

| ~65.0 | -CH₂OH | Benzylic carbon of the methanol group. |

| ~14.0 | -CH₃ | Methyl carbon of the imidazole ring. |

Expert Interpretation:

The ¹³C NMR spectrum will complement the ¹H NMR data by providing a count of the unique carbon environments. The downfield region will contain the signals for the aromatic and imidazole carbons. The presence of three quaternary carbons (two aromatic and one from the imidazole ring) would be a key feature. The benzylic carbon of the methanol group is expected around 65 ppm, and the aliphatic methyl carbon of the imidazole ring will be the most upfield signal, around 14 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Experimental Protocol:

An IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be analyzed using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet. The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3300 | Broad, Strong | O-H stretch | The hydroxyl group of the alcohol will give a characteristic broad and strong absorption.[2] |

| ~3100 | Medium | C-H stretch (aromatic) | The C-H bonds of the phenyl and imidazole rings. |

| ~2950 | Medium | C-H stretch (aliphatic) | The C-H bonds of the methyl and methylene groups. |

| ~1600, 1480 | Medium-Strong | C=C and C=N stretch | Aromatic and imidazole ring stretching vibrations. |

| ~1050 | Strong | C-O stretch | The C-O single bond of the alcohol. |

| ~800-700 | Strong | C-H bend (out-of-plane) | Characteristic of the substitution pattern on the aromatic ring. |

Expert Interpretation:

The most prominent feature in the IR spectrum will be the broad O-H stretching band around 3300 cm⁻¹, which is a definitive indicator of the alcohol functional group. The presence of both aromatic and aliphatic C-H stretches will also be evident. The fingerprint region (below 1500 cm⁻¹) will contain a series of bands corresponding to the C=C and C=N stretching of the rings, as well as the strong C-O stretching of the alcohol. The out-of-plane C-H bending bands can provide further confirmation of the substitution pattern of the phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Experimental Protocol:

A mass spectrum would be obtained using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer. For EI, a small amount of the sample would be introduced into the ion source, where it is vaporized and bombarded with a beam of electrons. For ESI, the sample would be dissolved in a suitable solvent and infused into the ion source.

Predicted Mass Spectrometry Data (EI):

| m/z | Relative Intensity | Assignment |

| 188 | High | [M]⁺ (Molecular Ion) |

| 170 | Medium | [M - H₂O]⁺ |

| 157 | Medium | [M - CH₂OH]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 82 | High | [C₄H₆N₂]⁺ (2-Methylimidazole) |

Expert Interpretation:

The molecular ion peak at m/z 188 would confirm the molecular weight of the compound. A common fragmentation pathway for benzyl alcohols is the loss of a water molecule, leading to a peak at m/z 170.[3] Another likely fragmentation is the cleavage of the C-C bond between the phenyl ring and the methanol group, resulting in a fragment at m/z 157. The tropylium ion at m/z 91 is a very common and stable fragment for benzyl-containing compounds.[4] The cleavage of the bond between the phenyl ring and the imidazole nitrogen would lead to the detection of the 2-methylimidazole cation at m/z 82.

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the spectral data for (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol. By leveraging a deep understanding of the spectral characteristics of its constituent fragments, we have constructed a reliable and detailed guide for researchers working with this compound. The provided tables of predicted spectral data, detailed experimental protocols, and expert interpretations offer a solid foundation for the identification and characterization of this molecule. This deductive approach underscores the power of fundamental spectroscopic principles in modern chemical research, enabling scientists to confidently navigate the characterization of novel compounds.

References

-

PubChem. 2-Methylimidazole. National Center for Biotechnology Information. [Link]

-

Research Journal of Pharmacy and Technology. Divers Pharmacological Significance of Imidazole Derivatives- A Review. [Link]

-

NIST WebBook. 1H-Imidazole, 2-methyl-. National Institute of Standards and Technology. [Link]

-

Taylor & Francis Online. Design, synthesis and evaluation of 3-(imidazol- 1-ylmethyl)indoles as antileishmanial agents. Part II. [Link]

- Google Patents. Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazole-1-yl)methyl]-4H-carbazol-4-one or its salt.

-

NIST WebBook. Benzyl alcohol. National Institute of Standards and Technology. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Chemistry Stack Exchange. How Does Benzyl Alcohol Produce a Peak at m/z = 79?. [Link]

-

University of Calgary. Ch13 - Mass Spectroscopy. [Link]

-

ResearchGate. FT-IR spectrum of 2-methylimidazole. [Link]

-

SpectraBase. Benzyl alcohol. [Link]

-

NIST WebBook. Benzyl alcohol. [Link]

-

Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

Sources

The Versatile Scaffold: A Technical Guide to 2-Methyl-1H-Imidazole Derivatives in Research

Foreword: The Unassuming Power of a Methyl Group

In the vast landscape of heterocyclic chemistry, the imidazole ring stands as a cornerstone, a privileged structure woven into the fabric of life itself. From the essential amino acid histidine to the purine bases of our DNA, its biological significance is profound. Yet, it is the subtle modification of this core, the addition of a simple methyl group at the 2-position, that unlocks a remarkable breadth of chemical versatility and applied potential. This guide is intended for the hands-on researcher, the drug discovery professional, and the materials scientist who seek not just to understand, but to harness the power of 2-methyl-1H-imidazole and its derivatives. Herein, we move beyond a mere recitation of facts, delving into the causality behind synthetic choices, the logic of experimental design, and the practical application of this multifaceted chemical entity.

The 2-Methyl-1H-Imidazole Core: Physicochemical and Structural Landscape

The 2-methyl-1H-imidazole molecule, with the chemical formula C₄H₆N₂, is a white to colorless solid, highly soluble in water and polar organic solvents.[1] Its unassuming structure belies a rich electronic and chemical character that is foundational to its utility.

The imidazole ring is a five-membered aromatic heterocycle with two nitrogen atoms. The methyl group at the 2-position introduces steric hindrance and alters the electronic properties of the ring compared to the parent imidazole.[1] X-ray diffraction studies have revealed that 2-methylimidazole has an approximately planar molecular structure.[2] In the solid state, molecules are linked by N-H···N hydrogen bonds, forming infinite chains.[2]

| Property | Value | Source |

| Molecular Formula | C₄H₆N₂ | [3] |

| Molar Mass | 82.10 g/mol | [3] |

| Appearance | White or colorless solid | [1] |

| Melting Point | 145 °C | [1] |

| Boiling Point | 270 °C | [1] |

| Solubility in Water | Highly soluble | [1] |

Synthesis and Functionalization: Building the Derivatives

The accessibility of the 2-methyl-1H-imidazole core and the ease of its subsequent functionalization are key to its widespread use. The choice of synthetic route is often dictated by the desired substitution pattern and the scale of the reaction.

The Radziszewski Reaction: A Classic and Reliable Route

The most common and industrially significant method for synthesizing 2-substituted imidazoles is the Radziszewski reaction.[1][4] This one-pot, multi-component reaction offers an atom-economical pathway to the imidazole core.[4]

Causality in the Radziszewski Reaction: This reaction is a condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (acetaldehyde), and ammonia.[1] The use of aqueous ammonia serves as both a reactant and a base. The reaction temperature is carefully controlled; an initial lower temperature allows for the formation of intermediates, followed by heating to drive the cyclization and dehydration to the aromatic imidazole ring.[5]

Figure 1: Conceptual workflow of the Radziszewski synthesis of 2-methyl-1H-imidazole.

Experimental Protocol: Synthesis of 2-Methyl-1H-imidazole via Radziszewski Reaction [5]

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a condenser.

-

Initial Mixture: Charge the flask with a 20% aqueous solution of ammonia (30 g mol).

-

Reactant Addition: Prepare a mixture of 40% aqueous glyoxal (10 g mol) and acetaldehyde (10 g mol). Add this mixture dropwise to the stirred ammonia solution over 1 hour.

-

Temperature Control: Maintain the reaction temperature at 40°C during the addition by using a cooling bath. This is crucial to control the exothermic reaction and prevent side product formation.

-

Reaction Progression: After the addition is complete, heat the mixture to 80°C for 2 hours to drive the reaction to completion.

-

Work-up and Isolation:

-

Distill off the water under atmospheric pressure.

-

Further distillation under reduced pressure (40 mbar) will yield the pure 2-methylimidazole.

-

Alternative Synthetic Strategies

While the Radziszewski reaction is robust, other methods offer access to a wider range of derivatives.[6][7]

-

From Ethylene Diamine and Acetic Acid: This method involves the reaction of ethylene diamine with acetic acid in the presence of a catalyst, such as alumina-platinum, at high temperatures (390-410°C).[8]

-

Metal-Free, One-Pot Synthesis from Ketones: This approach involves the in-situ acid-catalyzed oxidation of ketones to form a ketoaldehyde, which then undergoes a dehydrative coupling with an aldehyde and ammonium acetate.[6]

-

From α-Haloketones and Amidines: This method allows for the synthesis of specifically substituted imidazoles by reacting an α-haloketone with an amidine.[7]

Characterization of 2-Methyl-1H-imidazole

Unequivocal characterization is paramount in research. The following data are typical for confirming the identity and purity of 2-methyl-1H-imidazole.

-

¹H NMR (CDCl₃, 89.56 MHz): δ 11.95 (s, 1H, N-H), 6.96 (s, 2H, imidazole C-H), 2.43 (s, 3H, CH₃).[9]

-

¹³C NMR (D₂O): δ 142.1 (C2), 128.8 (C4/C5), 125.4 (C4/C5), 36.1 (CH₃).[10]

-

FTIR (KBr, cm⁻¹): The spectrum typically shows characteristic peaks for N-H stretching (broad, ~3100-2800 cm⁻¹), C-H stretching (~2900 cm⁻¹), C=N and C=C stretching (~1500-1600 cm⁻¹), and ring vibrations.[2]

-

Mass Spectrometry (EI): The molecular ion peak (M⁺) is observed at m/z 82.[3]

Applications in Research and Development

The utility of 2-methyl-1H-imidazole derivatives spans a remarkable range of scientific disciplines, from the development of life-saving therapeutics to the creation of advanced functional materials.

Medicinal Chemistry: A Privileged Scaffold for Drug Discovery

The imidazole nucleus is a well-established pharmacophore, and the 2-methyl-substituted variants are no exception.[4] They are key building blocks in a multitude of compounds with diverse biological activities.[4][11]

4.1.1. Anticancer Agents

Numerous 2-methyl-1H-imidazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[11][12] The mechanism of action often involves the inhibition of crucial cellular processes like tubulin polymerization or the activity of topoisomerases.[12]

| Derivative Type | Cancer Cell Lines | IC₅₀ (µM) | Reference |

| Benzimidazole Sulfonamides | A549, HeLa, HepG2, MCF-7 | 0.15 - 7.26 | [11] |

| Thiazole-linked Imidazoles | NUGC-3 (gastric cancer) | 0.05 | [12] |

| Imidazole-2-thiones | HepG2, MCF-7, HCT-116 | 2.65 - 5.11 | [13] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

-

Cell Culture: Plate cancer cells (e.g., MCF-7, HepG2, HCT-116) in 96-well plates at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the synthesized 2-methyl-1H-imidazole derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. The rationale here is that viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

4.1.2. Structure-Activity Relationship (SAR) Insights

The biological activity of 2-methyl-1H-imidazole derivatives can be finely tuned by modifying their structure. For instance, in a series of benzimidazole sulfonamides, the placement of a benzene sulfonyl group on the benzimidazole nitrogen was found to enhance anticancer activity.[11] Furthermore, the addition of electron-donating groups like methoxy on the phenylsulfonyl ring increased potency.[11] This highlights the importance of systematic structural modifications in optimizing the therapeutic potential of these compounds.

Figure 2: A conceptual diagram illustrating the structure-activity relationship (SAR) considerations for 2-methyl-1H-imidazole derivatives.

Materials Science: From Corrosion Inhibition to Advanced Frameworks

The unique chemical properties of 2-methyl-1H-imidazole derivatives make them valuable in various materials science applications.

4.2.1. Corrosion Inhibitors

Organic compounds containing heteroatoms like nitrogen are effective corrosion inhibitors for metals in acidic media.[14] The lone pair of electrons on the nitrogen atoms of the imidazole ring can coordinate with the vacant d-orbitals of metal atoms, forming a protective film on the metal surface.[14][15]

Experimental Protocol: Evaluation of Corrosion Inhibition (Electrochemical Methods) [14][16]

-

Sample Preparation: Prepare mild steel samples by polishing with emery paper of different grit sizes, followed by cleaning with distilled water and ethanol, and drying.[14]

-

Electrochemical Cell Setup: Use a standard three-electrode cell with the mild steel sample as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode. The corrosive medium is typically an acidic solution (e.g., 0.5 M H₂SO₄ or 1 M HCl).

-

Measurements:

-

Potentiodynamic Polarization: Scan the potential from a cathodic to an anodic value and record the corresponding current density. The corrosion potential (Ecorr) and corrosion current density (icorr) are determined from the Tafel plots. The inhibition efficiency (IE%) is calculated from the icorr values with and without the inhibitor.

-

Electrochemical Impedance Spectroscopy (EIS): Apply a small amplitude AC signal over a range of frequencies and measure the impedance. The charge transfer resistance (Rct) is determined from the Nyquist plots. A higher Rct value in the presence of the inhibitor indicates better corrosion protection.

-

4.2.2. Ligands in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

2-Methyl-1H-imidazole is a versatile ligand in coordination chemistry, forming stable complexes with various transition metals such as copper, nickel, and zinc.[2][17][18] The sterically hindered nature of the 2-methyl group can influence the coordination geometry and properties of the resulting complexes.[1]

A particularly significant application is its role as a linker in the synthesis of Zeolitic Imidazolate Frameworks (ZIFs), a subclass of MOFs.[19][20] ZIF-8, which is composed of zinc ions coordinated to 2-methylimidazolate linkers, is a widely studied material with applications in gas storage and separation, catalysis, and drug delivery.[21][22][23] The synthesis of ZIF-8 often involves the simple mixing of a zinc salt (e.g., zinc nitrate hexahydrate) and 2-methylimidazole in a suitable solvent at room temperature.[22][23]

Figure 3: A simplified workflow for the synthesis of ZIF-8 using 2-methylimidazole.

Safety and Handling

While 2-methyl-1H-imidazole is a valuable research tool, it is not without hazards. It is known to cause skin rashes and eye irritation.[1] Furthermore, it is classified as a substance of very high concern due to its endocrine-disrupting properties.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated chemical fume hood.

Conclusion and Future Outlook

The 2-methyl-1H-imidazole scaffold continues to be a fertile ground for innovation in both medicinal chemistry and materials science. Its straightforward synthesis, tunable properties, and diverse reactivity make it an enduringly attractive building block. Future research will likely focus on the development of more complex and targeted derivatives with enhanced biological activity and selectivity. In materials science, the incorporation of functionalized 2-methyl-1H-imidazole linkers into MOFs and other coordination polymers holds promise for creating materials with tailored properties for specific applications in catalysis, sensing, and environmental remediation. As our understanding of the intricate interplay between structure and function deepens, the potential for new discoveries based on this versatile core remains vast and exciting.

References

-

Gudipati, R., et al. (2020). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 25(19), 4531. Available from: [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2013). 2-METHYLIMIDAZOLE. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. International Agency for Research on Cancer. Available from: [Link]

-

de Oliveira, R. S., et al. (2021). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Chemistry, 3(3), 887-903. Available from: [Link]

-

Galai, M., et al. (2019). Quantum chemical and experimental evaluation of the inhibitory action of two imidazole derivatives on mild steel corrosion in sulphuric acid medium. Journal of Molecular Liquids, 284, 538-549. Available from: [Link]

-

Hachuła, B., et al. (2010). Crystal and Molecular Structure Analysis of 2-Methylimidazole. Journal of Chemical Crystallography, 40, 484-490. Available from: [Link]

-

Poddar, S. K., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. Available from: [Link]

-

Ward, A. A., et al. (2022). Synthesis and Characterization of some Transition Metals Complexes with new Ligand Azo Imidazole Derivative. Egyptian Journal of Chemistry, 65(6), 321-334. Available from: [Link]

-

Jia, Y., et al. (2018). Influence of the 2-methylimidazole/zinc nitrate hexahydrate molar ratio on the synthesis of zeolitic imidazolate framework-8 crystals at room temperature. CrystEngComm, 20, 3648-3655. Available from: [Link]

-

Liu, Y., et al. (2014). H₂O-Functionalized Zeolitic Zn(2-methylimidazole)₂ Framework (ZIF-8) for H₂ Storage. The Journal of Physical Chemistry C, 118(40), 22943–22948. Available from: [Link]

-

El-Sayed, N. F., et al. (2019). In vitro IC50 values ( M) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT. European Journal of Medicinal Chemistry, 182, 111627. Available from: [Link]

-

Li, X., et al. (2020). Imidazo [1,2-a] Pyrimidine Derivatives as Effective Inhibitor of Mild Steel Corrosion in HCl Solution: Experimental and Theoretical Studies. Frontiers in Chemistry, 8, 603. Available from: [Link]

- Zirngibl, L., et al. (1988). U.S. Patent No. 4,719,309. Washington, DC: U.S. Patent and Trademark Office.

-

Singh, R., & Kaur, H. (2023). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 134-143. Available from: [Link]

- RU2486176C1. (2013). Method for preparing 2-methylimidazole. Google Patents.

-

Al-Salim, N. I., et al. (2024). Synthesis, characterization, and crystal structure of hexakis(1-methyl-1H-imidazole-κN3)zinc(II) dinitrate. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 10), 918–922. Available from: [Link]

-

NIST. (n.d.). Imidazole, 2-methyl-, hydrochloride. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available from: [Link]

-

Onani, M. O., et al. (2012). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Transition Metal Chemistry, 37, 687-694. Available from: [Link]

-

Zhang, D., et al. (2019). Experimental and computational chemistry studies of two imidazole-based compounds as corrosion inhibitors for mild steel in HCl solution. Journal of the Taiwan Institute of Chemical Engineers, 96, 513-522. Available from: [Link]

-

Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3833-3849. Available from: [Link]

-

Kamal, A., et al. (2015). Imidazoles as potential anticancer agents. Medicinal Chemistry Communications, 6(5), 775-790. Available from: [Link]

-

Ward, A. A., et al. (2022). Synthesis and Characterization of some Transition Metals Complexes with new Ligand Azo Imidazole Derivative. Egyptian Journal of Chemistry, 65(6), 321-334. Available from: [Link]

-

Chen, Y.-H., et al. (2016). Synthesis and Structure–Activity Relationships of Imidazole–Coumarin Conjugates against Hepatitis C Virus. Molecules, 21(3), 329. Available from: [Link]

-

Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199-208. Available from: [Link]

-

Samadi-Maybodi, A., & Ghasemzadeh, M. (2022). Effect of the Solvent and Imidazole to Zinc Source Ratio on the Synthesis of Zeolitic Imidazolate Framework-8. Journal of Nanoscience and Technology, 8(4), 1-6. Available from: [Link]

-

Khan, I., et al. (2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. Journal of the Indian Chemical Society, 99(11), 100758. Available from: [Link]

-

El-Naggar, M., et al. (2024). New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. Journal of Biomolecular Structure and Dynamics, 1-18. Available from: [Link]

-

Banci, L., et al. (1993). 1H NMR study of 2-methylimidazole binding to cytochrome c: a comprehensive investigation of the role of the methyl substituent on the ligand binding affinity and heme electronic structure in imidazole–cytochrome c complexes. Journal of the Chemical Society, Dalton Transactions, (11), 1713-1719. Available from: [Link]

-

Yusof, N. S. M., et al. (2023). Cu(II) complexes based on benzimidazole ligands: synthesis, characterization, DFT, molecular docking & bioactivity study. Scientific Reports, 13(1), 11520. Available from: [Link]

-

Stack Exchange. (2017). Synthesis of 2-methylimidazole. Available from: [Link]

-

Ghorbani, N., et al. (2022). Mix and wait – a relaxed way for synthesizing ZIF-8. RSC Advances, 12(12), 7384-7388. Available from: [Link]

-

Hamadi, L., et al. (2020). Synthesis and crystal structures of two 1H-benzo[d]imidazole derivatives. IUCrData, 5(2), x200123. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Imidazole synthesis. Available from: [Link]

-

Al-Jibouri, M. N. A. (2020). Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment. Systematic Reviews in Pharmacy, 11(12), 1629-1639. Available from: [Link]

-

Lai, Z., et al. (2013). Water-based synthesis of zeolitic imidazolate framework-8 with high morphology level at room temperature. CrystEngComm, 15, 9574-9582. Available from: [Link]

-

Racz, A., et al. (2024). Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution. Scientific Reports, 14(1), 16568. Available from: [Link]

-

Qasim, S. S., et al. (2018). Reaction strategies for synthesis of imidazole derivatives: a review. Scripta Scientifica Pharmaceutica, 5(2), 7-13. Available from: [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available from: [Link]

-

Depuydt, D., et al. (2020). One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains. RSC Advances, 10(34), 20261-20268. Available from: [Link]

-

Maleki, A., et al. (2017). The FT-IR spectra of N-methylimidazole, [C4(MIm)2]·2Cl and [C4(MIm)2]·2HSO4. Journal of the Iranian Chemical Society, 14, 2031-2041. Available from: [Link]

-

Goodarzi, M., et al. (2013). Quantitative Structure-activity Relationships of Imidazole-containing Farnesyltransferase Inhibitors Using Different Chemometric Methods. Iranian Journal of Pharmaceutical Research, 12(Suppl), 143–156. Available from: [Link]

-

Zamani, K., et al. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry, 27(1), 71-76. Available from: [Link]

-

Stanković, S., et al. (2024). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2301980. Available from: [Link]

-

NIST. (n.d.). 1H-Imidazole, 2-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available from: [Link]

-

Kovačević, N., et al. (2021). The Interface Characterization of 2-Mercapto-1-methylimidazole Corrosion Inhibitor on Brass. Materials, 14(5), 1259. Available from: [Link]

Sources

- 1. 2-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1H-Imidazole, 2-methyl- [webbook.nist.gov]

- 4. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives | MDPI [mdpi.com]

- 5. US4719309A - Preparation of imidazoles - Google Patents [patents.google.com]

- 6. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]

- 7. chemijournal.com [chemijournal.com]

- 8. RU2486176C1 - Method for preparing 2-methylimidazole - Google Patents [patents.google.com]

- 9. 2-Methylimidazole(693-98-1) 1H NMR [m.chemicalbook.com]

- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 11. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Quantum chemical and experimental evaluation of the inhibitory action of two imidazole derivatives on mild steel corrosion in sulphuric acid medium - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Imidazo [1,2-a] Pyrimidine Derivatives as Effective Inhibitor of Mild Steel Corrosion in HCl Solution: Experimental and Theoretical Studies [frontiersin.org]

- 16. Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, characterization, and crystal structure of hexakis(1-methyl-1H-imidazole-κN3)zinc(II) dinitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]